Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Overview
Description
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-fluoro-5-hydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-fluoro-5-oxo-4-methylbenzoate.
Reduction: Formation of 3-fluoro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of 3-amino-5-hydroxy-4-methylbenzoate or 3-thio-5-hydroxy-4-methylbenzoate.
Scientific Research Applications
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-fluoro-5-hydroxy-4-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 3-fluoro-4-hydroxybenzoate: Lacks the methyl group at the 4-position.
Methyl 3-chloro-5-hydroxy-4-methylbenzoate: Contains a chlorine atom instead of a fluorine atom.
Methyl 3-fluoro-5-methoxy-4-methylbenzoate: Contains a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUDTZGRCCTTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717149 | |
Record name | Methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215031-99-4 | |
Record name | Methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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